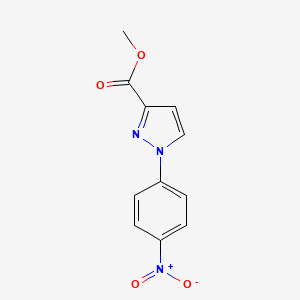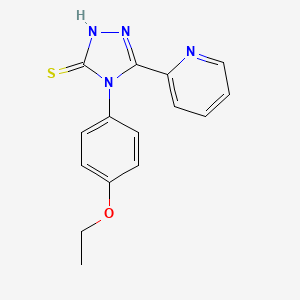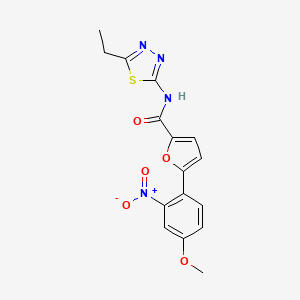
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a nitrophenyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring attached to a nitrophenyl group and a methyl ester group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the ester group can be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The ester group could also influence the compound’s solubility .Applications De Recherche Scientifique
1. Hydrogen-Bonded Molecular Structures
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives demonstrate unique hydrogen-bonded molecular structures. Studies have shown the formation of hydrogen-bonded chains and sheets in certain derivatives, highlighting their structural significance in crystallography (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
2. Spectral and Theoretical Investigations
This compound and related derivatives have been the subject of spectral and theoretical investigations. Research has focused on combining experimental and theoretical studies to understand the properties and reactivities of such derivatives (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
3. Corrosion Inhibition
Certain pyrazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. These compounds exhibit significant inhibition properties on mild steel, an application relevant in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
4. Application in Synthesis of Thiopyrano-Compounds
This compound has been used in the synthesis of various thiopyrano-compounds, demonstrating its versatility as a reactant in organic synthesis (Scrowston & Shaw, 1976).
5. Antimicrobial Agents
Derivatives of this compound have been synthesized and tested as potent antimicrobial agents. These compounds exhibit marked inhibition against various bacterial and fungal strains, indicating their potential in pharmaceutical applications (Reddy, Rao, Kumar, & Nagaraj, 2010).
6. Antitumor and Antiproliferative Activities
Several studies have focused on the synthesis of novel pyrazole-3-carboxylic acid derivatives and their evaluation as antitumor and antiproliferative agents. These derivatives have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Kasımoğulları, Duran, Yaglıoglu, Mert, & Demirtaş, 2015).
7. Theoretical and Experimental Research
Theoretical and experimental research on pyrazole derivatives, including those related to this compound, has been conducted to understand their electronic properties, structural characteristics, and potential applications (Lanke & Sekar, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-7-13(12-10)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLHEOTVBNBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2869398.png)
![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)



![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2869410.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)

